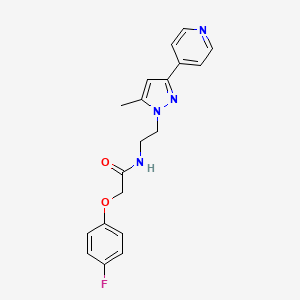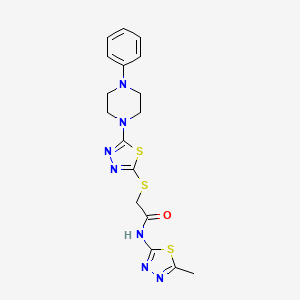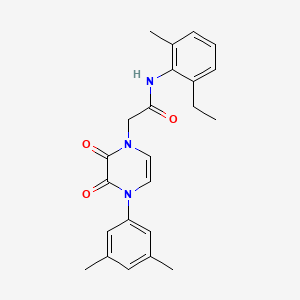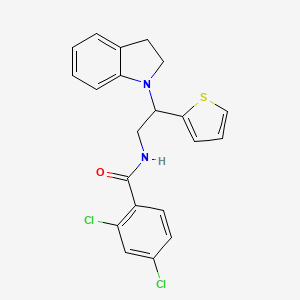![molecular formula C23H26N6O3 B2429816 N6-(2,2-dimethoxyethyl)-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955338-32-6](/img/structure/B2429816.png)
N6-(2,2-dimethoxyethyl)-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of molecules known as pyrazolopyrimidines, which are aromatic heterocyclic compounds. Pyrazolopyrimidines are known to exhibit a range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities .
Synthesis Analysis
While the specific synthesis for this compound is not available, pyrazolopyrimidines can generally be synthesized through various methods. One such method involves the oxidative annulation of anilines and aryl ketones . Another method involves a ZnCl2-catalyzed three-component coupling reaction .Molecular Structure Analysis
The molecular structure of pyrazolopyrimidines typically features a six-membered ring with two nitrogen atoms. The specific positions of the functional groups on the ring can vary, leading to a wide range of possible derivatives .Chemical Reactions Analysis
Pyrazolopyrimidines can undergo various chemical reactions, depending on the substituents present on the ring. These reactions can lead to the formation of a wide range of derivatives, each with potentially different pharmacological properties .Mechanism of Action
Future Directions
properties
IUPAC Name |
6-N-(2,2-dimethoxyethyl)-4-N-(4-ethoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3/c1-4-32-18-12-10-16(11-13-18)26-21-19-14-25-29(17-8-6-5-7-9-17)22(19)28-23(27-21)24-15-20(30-2)31-3/h5-14,20H,4,15H2,1-3H3,(H2,24,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNCCDWMMFGFRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC(OC)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-methylphenyl)-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2429735.png)

![3-{[2-(Benzoylamino)acetyl]amino}-2-thiophenecarboxylic acid](/img/structure/B2429737.png)
![6-[6-[(4-fluorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2429738.png)
![(E)-N-[[2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methyl]-2-phenylethenesulfonamide](/img/structure/B2429739.png)
![8-(2-Phenoxypropanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2429742.png)
![2-{[4-(Azepane-1-sulfonyl)-2-nitrophenyl]amino}-4-methylpentanoic acid](/img/structure/B2429743.png)
![(1R,3S,5Z)-5-[(2E)-2-[(1S,3As,7aS)-1-[(1R)-1-(3-ethyl-3-hydroxypentoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B2429744.png)



![Methyl 5,8-dioxo-7-[2-(2-pyridinyl)ethyl]hexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2429751.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide](/img/structure/B2429755.png)